molecular formula C16H9ClN2OS B4619911 2-(4-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(4-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B4619911
M. Wt: 312.8 g/mol
InChI Key: KXQILZSNILUVNI-ZROIWOOFSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to the one , often involves cyclocondensation reactions between guanidinobenzimidazole and heteroaromatic aldehydes, as detailed in the synthesis of novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles (Hranjec, Pavlović, & Karminski-Zamola, 2012). Molecular iodine has also been used in divergent synthesis pathways for benzimidazole derivatives, demonstrating the versatility in their formation (Naresh, Kant, & Narender, 2014).

Molecular Structure Analysis

The molecular structure of related benzimidazole compounds has been elucidated through techniques such as X-ray diffraction, showcasing the arrangement of atoms and the spatial geometry of these molecules. For example, the structure of 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole was determined, revealing specific dihedral angles and hydrogen bonding patterns that contribute to its stability and reactivity (Yang et al., 2007).

Chemical Reactions and Properties

Benzimidazole derivatives are known for their reactivity towards various chemical reactions, including nucleophilic substitution and oxidative cyclization. These reactions are pivotal in modifying the chemical structure for targeted applications, such as antimicrobial activities (Rida et al., 1986).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting points, and crystalline structure, are crucial for their practical applications. These properties are often determined through spectroscopic methods and crystallography, providing insights into the behavior of these compounds under different conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential uses of benzimidazole derivatives. Studies have shown that modifications in the benzimidazole structure can significantly influence their biological activities, such as antimicrobial and antiproliferative effects (Tozkoparan et al., 1999; Selvam et al., 2012).

Scientific Research Applications

Anti-inflammatory Activities

  • A study by Tozkoparan, Ertan, Kelicen, and Demirdamar (1999) focused on the synthesis of thiazolo[3,2-a]pyrimidine derivatives, including compounds structurally related to 2-(4-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. These compounds exhibited moderate anti-inflammatory activities at certain dosages, comparable to the well-known anti-inflammatory drug indomethacin (Tozkoparan et al., 1999).

Antiproliferative Activity

  • Hranjec, Pavlović, and Karminski-Zamola (2012) synthesized novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles, showing moderate but non-selective antiproliferative activity against human cancer cell lines. This indicates potential applications in cancer research (Hranjec et al., 2012).

Antimicrobial Activity

  • A study conducted by Abdellatif, Elshemy, El-Badry, Ragab, and El-Enany (2013) on novel 2-substituted-1Hbenzimidazole derivatives, structurally similar to the compound , revealed promising in vitro antimicrobial activities, suggesting their potential in developing new antimicrobial agents (Abdellatif et al., 2013).

Structural Analysis and Synthesis Techniques

  • A study by Yang, Wang, Han, and Xia (2007) provided structural insights into a compound closely related to 2-(4-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. This type of structural analysis is crucial for understanding the properties and potential applications of these compounds (Yang et al., 2007).

Fungicidal Activity

  • Research by Mishra, Singh, Dubey, and Mishra (1993) on heterocyclic derivatives containing benzimidazoles, similar in structure to the compound of interest, demonstrated better fungicidal activities than commercially used fungicides. This suggests potential applications in agriculture (Mishra et al., 1993).

Anticancer Agents

  • Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, and Maher (2014) synthesized derivatives of 4-(1H-benzo[d]imidazol-2-yl)thiazol-2-amine, indicating potential as anticancer agents, which could be relevant for the compound (Nofal et al., 2014).

Antiviral Activities

  • De Palma, Heggermont, Lanke, Coutard, Bergmann, Monforte, Canard, De Clercq, Chimirri, Pürstinger, Rohayem, van Kuppeveld, and Neyts (2008) explored the antiviral activity of TBZE-029, a thiazolobenzimidazole derivative, against several enteroviruses. This research suggests potential antiviral applications for related compounds (De Palma et al., 2008).

properties

IUPAC Name

(2Z)-2-[(4-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS/c17-11-7-5-10(6-8-11)9-14-15(20)19-13-4-2-1-3-12(13)18-16(19)21-14/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQILZSNILUVNI-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)Cl)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(C=C4)Cl)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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2-(4-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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2-(4-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
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2-(4-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 5
2-(4-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Reactant of Route 6
2-(4-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

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